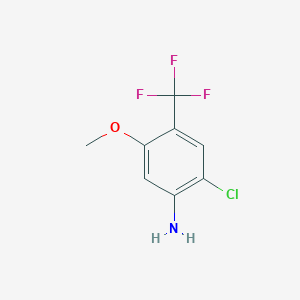

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline

Description

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is a substituted aniline derivative with the molecular formula C₈H₇ClF₃NO (molar mass: ~229.6 g/mol). Its structure features:

- A chlorine atom at position 2,

- A methoxy group (-OCH₃) at position 5,

- A trifluoromethyl group (-CF₃) at position 4,

- An amino group (-NH₂) at position 1.

This compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C8H7ClF3NO |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3 |

InChI Key |

WAFHIZZKIMLDJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Reductive Hydrogenation Route Starting from Nitro Precursors

One of the most documented approaches involves starting from 2-nitro-5-chloro-4-(trifluoromethyl)benzene or related nitro compounds, followed by catalytic hydrogenation to obtain the aniline derivative.

- Starting Material: 2-nitro-5-chloro-4-(trifluoromethyl)benzene

- Catalyst: Raney nickel or palladium on activated carbon

- Solvent: Methanol or similar alcohols

- Reaction Conditions: Hydrogen pressure (up to 50 bar), temperature around 140 °C

- Mechanism: Catalytic hydrogenation reduces the nitro group (-NO2) to amino (-NH2) group

- Purification: Distillation under reduced pressure to isolate pure aniline derivative

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel (30 g) |

| Hydrogen Pressure | 50 bar |

| Temperature | 140 °C |

| Solvent | Methanol (200 mL) |

| Starting Material | 195.5 g 2-amino-5-chloro-trifluoromethylbenzene |

| Yield | High (not explicitly stated) |

| Purity (by distillation) | 97% |

This method is referenced in patent EP0039810A1, which also discusses the use of triethylamine as an acid acceptor during the process to improve yield and selectivity.

One-Step Palladium-Catalyzed Amination and Methoxylation

An efficient one-step synthesis has been reported for related compounds such as 5-chloro-2-methyl-4-(trifluoromethyl)aniline, which can be adapted for methoxy substitution.

- Catalyst: Palladium complex, specifically Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Sodium carbonate or potassium carbonate

- Solvent: Dioxane

- Atmosphere: Nitrogen protection to avoid oxidation

- Temperature: 100–105 °C

- Reaction Time: 15–20 hours

- Yield: 85.9% to 92.0% with purity >99% by HPLC

Representative Reaction Scheme:

- Compound A (aryl halide precursor) + Compound B (amine source) + carbonate + Pd catalyst → target aniline derivative

| Example | Catalyst (g) | Compound A (g) | Compound B (g) | Carbonate (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 5 | 4.5 | 4.5 | 100 | 15 | 85.9 | 99.1 |

| 2 | 0.8 | 5 | 4.8 | 4.6 | 103 | 17 | 92.0 | 99.6 |

| 3 | 1.0 | 5 | 5 | 4.7 | 105 | 20 | 88.9 | 99.0 |

This method is described in patent CN112174832A and can be adapted for methoxy substitution by selecting appropriate starting materials and reaction conditions.

Halogenation and Subsequent Amination

Another approach involves halogenation of a trifluoromethyl-substituted aromatic compound followed by amination.

- Starting Material: 3,4,5-trichlorobenzotrifluoride or related halogenated intermediates

- Amination: Reaction with ammonia under high pressure and temperature (e.g., 173 °C, 12.0 MPa) without catalyst

- Ammonia Recovery: Two-stage pressurized absorption system to recover and recycle ammonia

- Purification: Distillation and rectification to achieve >99% purity

- Advantages: Catalyst-free, moderate reaction conditions, environmentally friendly due to ammonia recovery system

This method is detailed in patent US7777079B2 and is notable for its industrial applicability and resource efficiency.

Methoxylation via Nucleophilic Aromatic Substitution

Methoxy substitution at the 5-position can be introduced by nucleophilic aromatic substitution (SNAr) of a suitable chloro or fluoro intermediate with methoxide ion under controlled conditions.

- Typical Conditions: Use of sodium methoxide or potassium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

- Temperature: Moderate heating (e.g., 80–120 °C)

- Purification: Chromatography or recrystallization to isolate the methoxy-substituted aniline derivative

This step is often combined with or follows the amination step to yield the final 2-chloro-5-methoxy-4-(trifluoromethyl)aniline.

Comparative Summary of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (%) | Industrial Feasibility | Notes |

|---|---|---|---|---|---|---|

| Reductive hydrogenation | 2-nitro-5-chloro-4-(trifluoromethyl)benzene | Raney Ni, H2, MeOH, 140 °C, 50 bar | High | ~97 | High | Well-established, scalable |

| Pd-catalyzed one-step amination | Aryl halide + amine + carbonate | Pd(dppf)Cl2, dioxane, 100–105 °C | 85.9–92.0 | >99 | Moderate | High purity, longer reaction time |

| Catalyst-free amination | 3,4,5-trichlorobenzotrifluoride | NH3, 173 °C, 12 MPa, no catalyst | High | >99 | High | Environmentally friendly |

| Methoxylation (SNAr) | Halogenated intermediate | NaOMe or KOMe, DMSO/DMF, 80–120 °C | Moderate | High | Moderate | Requires careful control |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR):

For related compounds such as 5-chloro-2-methyl-4-(trifluoromethyl)aniline, typical $$ ^1H $$ NMR signals include aromatic protons around 7.3 and 6.7 ppm, amino protons near 5.9 ppm, and methyl protons at 2.06 ppm. Methoxy substitution would shift signals accordingly.Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity above 99% for industrial-grade products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methoxy, or trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or lithium aluminum hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Methoxy-2-(trifluoromethyl)aniline (CAS: 53903-49-4)

- Structure : Methoxy at position 4, trifluoromethyl at position 2.

- Key Differences : The altered positions reduce steric hindrance compared to the target compound. This isomer exhibits a similarity score of 0.89 and is used in dye synthesis .

3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3)

- Structure : Methoxy at position 3, trifluoromethyl at position 4.

- Key Differences : The meta-substitution pattern lowers reactivity in electrophilic aromatic substitution. Similarity score: 0.80 .

2-Methoxy-5-(trifluoromethyl)aniline (CAS: 68291-97-4)

Halogen-Substituted Analogs

4-Chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4)

- Structure : Chlorine at position 4, trifluoromethyl at position 2.

- Key Differences : Absence of methoxy group reduces hydrogen-bonding capacity. Molar mass: 195.57 g/mol ; melting point: ~100°C. Used in agrochemicals .

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: N/A)

Functional Group Variants

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline (CAS: N/A)

- Structure: Phenoxy group at position 2.

- Key Differences: The phenoxy substituent enhances π-π stacking in crystal lattices. Molecular weight: 297.28 g/mol .

2-Chloro-4-(trifluoromethoxy)aniline (CAS: 69695-61-0)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|---|---|

| 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline | N/A | C₈H₇ClF₃NO | ~229.6 | Cl (2), OCH₃ (5), CF₃ (4) | Data Unavailable | Pharmaceutical intermediates |

| 4-Methoxy-2-(trifluoromethyl)aniline | 53903-49-4 | C₈H₈F₃NO | 191.15 | OCH₃ (4), CF₃ (2) | Data Unavailable | Dye synthesis |

| 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | C₈H₈F₃NO | 191.15 | OCH₃ (3), CF₃ (5) | Data Unavailable | Organic electronics |

| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | C₇H₅ClF₃N | 195.57 | Cl (4), CF₃ (2) | ~100 | Agrochemicals |

| 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | N/A | C₁₃H₁₀ClF₃NO | 297.28 | Cl (phenoxy), CF₃ (5) | Data Unavailable | Material science |

Research Findings

- Electronic Effects: The trifluoromethyl group in the target compound withdraws electron density, making the aromatic ring less reactive toward electrophiles compared to non-fluorinated analogs .

- Solubility: Methoxy-containing derivatives (e.g., 2-Methoxy-5-(trifluoromethyl)aniline) show enhanced solubility in methanol and DMSO, critical for pharmaceutical formulations .

- Synthetic Routes : Chloro-substituted analogs (e.g., 4-Chloro-3-(trifluoromethyl)aniline) are synthesized via Ullmann coupling or nucleophilic substitution, with yields >75% .

Biological Activity

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is an aromatic compound that has garnered attention due to its potential biological activities. This compound features a chloro group, a methoxy group, and a trifluoromethyl group, which significantly influence its chemical properties and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C8H7ClF3N

- Molecular Weight : Approximately 227.6 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which may improve its binding affinity to various biological targets.

The biological activity of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is mediated through several mechanisms:

- Enzyme Interaction : This compound interacts with enzymes like cytochrome P450, which are vital for drug metabolism. Depending on the interaction, it can either inhibit or activate these enzymes, affecting metabolic pathways of other compounds.

- Cell Signaling Pathways : It influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis. Modulation of this pathway can alter gene expression related to cell growth and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline. It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.070 - 8.95 μM |

| Enterococcus faecalis | 4.66 - 35.8 μM |

| Mycobacterium tuberculosis | 18.7 μM |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, comparable to established antibiotics .

Anticancer Potential

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For instance:

| Cell Line | IC50 Value (μM) |

|---|---|

| K562 (CML) | 3 - 6 |

| MCF-7 (Breast Carcinoma) | 1.4 - 4.5 |

These results suggest that 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline may induce apoptosis and inhibit DNA replication in cancer cells, making it a candidate for further pharmacological exploration .

Case Studies

- Study on Antimicrobial Activity : A recent study investigated the antimicrobial properties of several derivatives of this compound against Staphylococcus aureus and Enterococcus faecalis, revealing significant inhibitory effects and establishing structure-activity relationships that could guide future modifications for enhanced efficacy .

- Cancer Cell Line Evaluation : Another research effort focused on the antiproliferative effects on human leukemia cell lines, demonstrating that specific structural modifications could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves sequential halogenation, methoxylation, and trifluoromethylation. For example, nitration of precursor anilines under controlled temperatures (e.g., 0–5°C) with HNO₃/H₂SO₄, followed by catalytic reduction (e.g., Pd/C, H₂) to yield intermediates. Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for Ullmann coupling) significantly impact regioselectivity and yield. Kinetic studies suggest that maintaining pH > 8 during methoxylation minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assigns aromatic proton environments (e.g., para-substituents show distinct splitting patterns).

- ¹⁹F NMR: Confirms trifluoromethyl group integrity (δ ≈ -60 to -65 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 240.03 g/mol).

- IR Spectroscopy: Identifies NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. How do substituents (Cl, OCH₃, CF₃) influence electronic properties and reactivity?

- Methodological Answer: Hammett constants (σ) predict electron-withdrawing effects: CF₃ (σₚ = 0.54) > Cl (σₚ = 0.23) > OCH₃ (σₚ = -0.27). Computational models (DFT) show CF₃ and Cl reduce electron density at the aromatic ring, favoring electrophilic substitution at positions ortho to NH₂. Methoxy groups enhance solubility in polar solvents .

Advanced Research Questions

Q. How can DFT calculations predict regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) calculate Fukui indices to identify nucleophilic attack sites. For 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline, the NH₂ group activates the para position, while CF₃ and Cl deactivate meta positions. Transition state analysis reveals steric hindrance from OCH₃ limits reactivity at C-6 .

Q. What strategies resolve contradictions in reported biological activities of halogenated aniline derivatives?

- Methodological Answer: Meta-analyses of structure-activity relationships (SAR) using standardized assays (e.g., MIC for antimicrobial studies) clarify conflicting data. For example, trifluoromethyl groups enhance lipophilicity (logP ≈ 2.8), improving membrane permeability but reducing aqueous solubility. Comparative studies with 2-Fluoro-5-(trifluoromethyl)aniline show fluorine’s electronegativity modulates target binding .

Q. How do kinetic studies elucidate the mechanism of catalytic amination involving this compound?

- Methodological Answer: Pseudo-first-order kinetics under varying catalyst loads (e.g., Pd(OAc)₂) reveal rate-limiting steps. Arrhenius plots (Eₐ ≈ 50 kJ/mol) indicate oxidative addition of Pd(0) to the C-Cl bond is critical. In situ IR spectroscopy tracks intermediate formation (e.g., Pd-aryl complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.